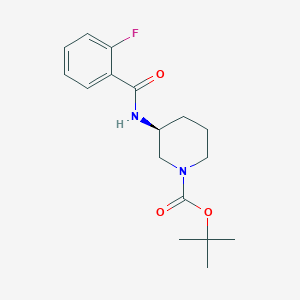

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorobenzoyl group, and a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

tert-butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWVVLRQOHLABO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction using 2-fluorobenzoyl chloride and a suitable base like triethylamine.

Addition of the tert-Butyl Group: The tert-butyl group is added via a tert-butylation reaction using tert-butyl chloroformate and a base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (3S)-3-[(2-chlorobenzoyl)amino]piperidine-1-carboxylate

- tert-Butyl (3S)-3-[(2-bromobenzoyl)amino]piperidine-1-carboxylate

- tert-Butyl (3S)-3-[(2-methylbenzoyl)amino]piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs .

Biological Activity

(S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, featuring a tert-butyl group and a fluorobenzamido moiety, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's IUPAC name is (S)-tert-butyl 3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate , with a molecular formula of and a molecular weight of approximately 322.38 g/mol. The structure includes a piperidine ring, which is known for its versatility in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes or receptors. The fluorobenzamido group may enhance binding affinity to certain proteins, potentially modulating their activity. This compound's mechanism may involve:

- Enzyme Inhibition : It can act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, leading to altered signaling cascades.

Antiparasitic Activity

Recent studies have investigated the potential antiparasitic effects of similar piperidine derivatives. For instance, compounds with structural similarities have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves inhibition of trypanothione reductase (TcTR), a critical enzyme in the parasite's redox metabolism.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.43 | Non-competitive inhibitor of TcTR |

| Compound B | 0.19 | Competitive inhibitor of TcTR |

In these studies, derivatives with fluorinated groups exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that this compound could similarly possess significant antiparasitic properties.

Cytotoxic Activity

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. Preliminary results indicate that compounds within this class can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 67.7 | 625 |

| Normal Cell Line B | 117 | - |

These findings highlight the potential therapeutic applications of this compound in oncology.

Case Studies

Case Study 1: Antiparasitic Efficacy

A study focused on synthesizing and evaluating a series of piperidine derivatives for their activity against T. cruzi. Among these, a derivative similar to this compound demonstrated promising results with an IC50 value significantly lower than that of standard treatments like benznidazole.

Case Study 2: Cancer Cell Apoptosis

Research investigating the effects of piperidine derivatives on breast cancer cell lines revealed that certain modifications, including fluorination, enhanced cytotoxic effects while maintaining selectivity towards malignant cells over healthy ones. This positions this compound as a candidate for further development in cancer therapeutics.

Q & A

Q. What synthetic routes are commonly employed to prepare (S)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate?

The synthesis typically involves sequential protection, amidation, and deprotection steps. A representative method includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the Boc-piperidine intermediate .

- Step 2 : Amidation at the 3-position of piperidine using 2-fluorobenzoyl chloride or activated esters. This step often requires coupling agents like HATU or DCC in anhydrous solvents (e.g., dichloromethane) .

- Step 3 : Purification via silica gel chromatography or recrystallization to isolate the enantiomerically pure (S)-form . Key challenges include maintaining stereochemical integrity during amidation and avoiding Boc-group cleavage under acidic/basic conditions.

Q. How is the stereochemical configuration of the compound confirmed?

The (S)-configuration is verified using:

- X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .

- Chiral HPLC : Retention time comparison with known standards under optimized mobile phases (e.g., hexane/isopropanol with 0.1% TFA) .

- Optical rotation : Measured polarimetrically and compared to literature values for enantiomeric excess validation .

Advanced Questions

Q. How can reaction yields be optimized during the amidation step?

Yield optimization strategies include:

- Catalyst selection : Use of DMAP or HOAt to accelerate acylation and reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low-temperature conditions (0–5°C) minimize racemization .

- Stoichiometric control : Excess 2-fluorobenzoyl chloride (1.2–1.5 equiv) ensures complete conversion, with quenching via aqueous workup to remove unreacted reagents . Contradictions in yield reports (e.g., 45–75% in similar syntheses) may arise from differences in purification efficiency or Boc-group stability .

Q. What analytical techniques resolve structural discrepancies in derivatives of this compound?

Discrepancies (e.g., conflicting melting points or NMR shifts) are addressed by:

- Multi-technique validation : Cross-referencing ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups .

- Thermogravimetric analysis (TGA) : Distinguishes between polymorphic forms affecting melting points .

- DFT calculations : Predicts NMR chemical shifts and vibrational spectra for comparison with experimental data .

Q. How should researchers handle safety concerns given limited toxicity data?

Despite incomplete toxicological profiles, precautionary measures include:

- Containment : Use fume hoods and sealed reaction vessels to prevent inhalation/contact .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Waste disposal : Neutralization of amidation byproducts (e.g., HCl) before disposal in designated chemical waste streams .

Methodological Considerations

Q. What purification techniques are effective post-synthesis?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, monitored by TLC for homogeneity .

- Size-exclusion chromatography (SEC) : Separates high-molecular-weight impurities in large-scale syntheses .

Q. How can researchers design stability studies for this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.